molecular formula Cl4ORe-6 B1143549 Rhenium(VI) oxytetrachloride CAS No. 13814-76-1

Rhenium(VI) oxytetrachloride

Cat. No.: B1143549
CAS No.: 13814-76-1
M. Wt: 344.0 g/mol
InChI Key: VPMRTGUPVZFHNH-UHFFFAOYSA-J
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Description

Rhenium(VI) oxytetrachloride (ReOCl₄) is an oxychloride compound of rhenium in the +6 oxidation state. It is characterized by its orange tetragonal pyramidal crystal structure and sensitivity to moisture . The compound was historically misidentified as rhenium hexachloride (ReCl₆) until neutron activation analysis and chemical investigations confirmed its correct stoichiometry and structure .

Properties

CAS No.

13814-76-1

Molecular Formula

Cl4ORe-6

Molecular Weight

344.0 g/mol

IUPAC Name

oxygen(2-);rhenium;tetrachloride

InChI

InChI=1S/4ClH.O.Re/h4*1H;;/q;;;;-2;/p-4

InChI Key

VPMRTGUPVZFHNH-UHFFFAOYSA-J

Canonical SMILES

[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Re]

Synonyms

rhenium tetrachloride oxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Rhenium Compounds

Rhenium(V) Chloride (ReCl₅)
  • Oxidation State : +3.
  • Physical Properties : Dark brown solid, melts at 110°C, decomposes at ~600°C .
  • Reactivity : Dissolves in solvents like 1,4-dioxane and acetone, forming complexes. Reacts with chlorine gas to form ReCl₆ (unstable) .
  • Key Difference : Unlike ReOCl₄, ReCl₅ lacks an oxo ligand, making it more susceptible to redox reactions.
Rhenium(IV) Chloride (ReCl₄)
  • Oxidation State : +4.
  • Structure : Dark brown solid with a layered lattice .
  • Reactivity: Dissolves minimally in non-polar solvents like CCl₄ and reacts with water to form oxychlorides .
  • Contrast with ReOCl₄ : ReCl₄ is a pure chloride, while ReOCl₄’s oxo group stabilizes the higher +6 oxidation state.
Rhenium(VII) Trioxychloride (ReO₃Cl)
  • Oxidation State : +5.
  • Synthesis : Chlorination of ReO₃ or hydrolysis of Re₂O₇ .
  • Properties : Colorless liquid, highly reactive, used in catalysis .
  • Comparison : ReO₃Cl has a higher oxidation state (+7) and distinct tetrahedral geometry compared to ReOCl₄’s pyramidal structure.
Technetium Hexachloride (TcCl₆)
  • Oxidation State : +6.
  • This anomaly highlights rhenium’s preference for oxychloride stabilization .

Structural and Stoichiometric Analysis

Key Findings from Neutron Activation Studies :

  • ReOCl₄’s stoichiometry (Re:Cl = 1:4) was confirmed via neutron activation, resolving earlier misidentifications .
  • The oxo ligand in ReOCl₄ reduces chlorine content compared to hypothetical ReCl₆, enhancing stability .

Comparative Table :

Compound Oxidation State Structure Key Reactivity
ReOCl₄ +6 Tetragonal pyramidal Forms Re(VI) complexes with ligands
ReCl₅ +5 Dimeric (Re₂Cl₁₀) Decomposes to ReCl₃ and Cl₂
ReO₃Cl +7 Tetrahedral Hydrolyzes to perrhenic acid

Research Implications and Open Questions

  • Synthetic Challenges : Impurities in ReOCl₄ synthesis (e.g., SO₂ from SOCl₂ reactions) necessitate stringent anhydrous conditions .
  • Unresolved Issues : The absence of stable ReCl₆ remains unexplained, contrasting with TcCl₆ . Further studies on rhenium’s bonding preferences are warranted.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Rhenium(VI) oxytetrachloride, and what are their key experimental considerations?

  • Methodological Answer : ReOCl₄ is synthesized via Cotton’s method, involving the reaction of rhenium metal with disulfur dichloride (S₂Cl₂) under inert conditions to prevent hydrolysis . Alternative routes include the reaction of ReO₃ with ReCl₃ in completely anhydrous environments at elevated temperatures (e.g., 300°C in sealed tubes) . Key considerations include strict moisture exclusion (e.g., using Schlenk lines), inert gas purging (N₂ or Ar), and post-synthesis purification via vacuum sublimation to isolate the orange tetragonal pyramidal crystals .

Q. How is this compound characterized to confirm its stoichiometry and purity?

  • Methodological Answer : Neutron activation analysis is employed to determine the Re:Cl ratio, providing precise stoichiometric validation . Infrared (IR) spectroscopy identifies characteristic Re–O and Re–Cl vibrational modes (e.g., ν(Re–O) at ~980 cm⁻¹ and ν(Re–Cl) at ~320 cm⁻¹), while electronic spectroscopy (UV/VIS) confirms d-d transitions in the visible range . Magnetic susceptibility measurements (e.g., room-temperature μeff ≈ 1.8 BM) support its paramagnetic Re(VI) oxidation state .

Q. What are the critical physical and chemical properties of ReOCl₄ relevant to its handling in laboratory settings?

  • Methodological Answer : ReOCl₄ is moisture-sensitive, decomposing upon contact with H₂O. Physical properties include a melting point of 362°C, boiling point of 781°C, and molecular weight of 496 g/mol . Handling requires anhydrous solvents (e.g., dry CCl₄) and inert-atmosphere gloveboxes. Its reactivity with oxygen necessitates storage under vacuum or inert gas .

Advanced Research Questions

Q. How do spectroscopic data (e.g., IR, ESR) support the proposed C₄v symmetry of ReOCl₄, and what contradictions exist in structural interpretations?

  • Methodological Answer : IR and electronic reflectance spectra align with C₄v symmetry, showing splitting patterns consistent with a tetragonal pyramidal geometry . However, discrepancies in ESR spectra (e.g., hyperfine coupling constants) across studies may arise from solvent effects or trace impurities. Computational modeling (e.g., DFT) is recommended to reconcile experimental and theoretical data .

Q. What methodological challenges arise in determining the Re:Cl ratio in ReOCl₄, and how can neutron activation analysis address these?

  • Methodological Answer : Traditional gravimetric methods are error-prone due to ReOCl₄’s volatility and hygroscopicity. Neutron activation analysis irradiates samples to measure γ-ray emissions from activated isotopes (e.g., ¹⁸⁶Re), enabling accurate Re:Cl quantification without decomposition . Calibration against certified standards (e.g., ReCl₅) improves precision.

Q. How was ReOCl₄ distinguished from rhenium hexachloride (ReCl₆) in historical studies, and what analytical techniques were pivotal?

  • Methodological Answer : Early misidentification of ReCl₆ was resolved via comparative stoichiometric analysis (ReOCl₄ has Re:Cl = 1:4 vs. hypothetical ReCl₆’s 1:6) and IR spectroscopy. The absence of Cl⁻ ions in aqueous hydrolysis products confirmed ReOCl₄’s oxychloride nature .

Q. How does ReOCl₄’s reactivity with water or oxygen influence experimental design in coordination chemistry studies?

  • Methodological Answer : ReOCl₄ reacts violently with H₂O to form perrhenic acid (HReO₄) and HCl. Coordination experiments require rigorously dried ligands (e.g., PR₃) and solvents. Reactions are conducted in sealed systems with O₂ scrubbers (e.g., Cu turnings) to prevent oxidation to Re(VII) species .

Q. What advanced spectroscopic methods elucidate the redox behavior of ReOCl₄ in solution?

  • Methodological Answer : Cyclic voltammetry in non-aqueous media (e.g., CH₃CN) identifies reduction potentials (e.g., Re(VI) → Re(V) at −0.5 V vs. SCE). ESR spectroscopy tracks paramagnetic intermediates during redox transitions, while UV/VIS monitors absorbance changes during titrations with reducing agents (e.g., SnCl₂) .

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